molecular formula C12H15F2N B8186567 Benzyl-(2,2-difluoro-pent-4-enyl)-amine

Benzyl-(2,2-difluoro-pent-4-enyl)-amine

Cat. No.: B8186567
M. Wt: 211.25 g/mol
InChI Key: IXADHIXWHKBMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(2,2-difluoro-pent-4-enyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 2,2-difluoro-pent-4-enyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2,2-difluoro-pent-4-enyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl chloride and 2,2-difluoro-pent-4-enylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Benzyl chloride is added dropwise to a solution of 2,2-difluoro-pent-4-enylamine in an appropriate solvent such as ethanol or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl-(2,2-difluoro-pent-4-enyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl-(2,2-difluoro-pent-4-enyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(2,2-difluoro-pent-4-enyl)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in various biological effects.

Comparison with Similar Compounds

    Benzylamine: Lacks the 2,2-difluoro-pent-4-enyl group, making it less complex.

    2,2-Difluoro-pent-4-enylamine: Lacks the benzyl group, resulting in different chemical properties.

Uniqueness: Benzyl-(2,2-difluoro-pent-4-enyl)-amine is unique due to the presence of both the benzyl and 2,2-difluoro-pent-4-enyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2,2-difluoropent-4-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-2-8-12(13,14)10-15-9-11-6-4-3-5-7-11/h2-7,15H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXADHIXWHKBMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CNCC1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.